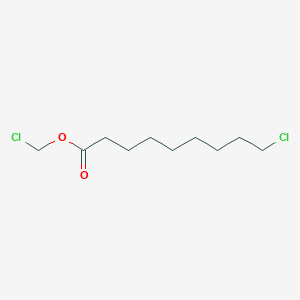![molecular formula C15H23NO4 B14422138 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine CAS No. 81151-40-8](/img/structure/B14422138.png)
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine is a chemical compound that features a piperidine ring bonded to a 3,4,5-trimethoxyphenyl group via a methoxy linkage. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, forming a simpler phenyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxyphenyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Shares the 3,4,5-trimethoxyphenyl group but has a different core structure.
3,4,5-Trimethoxybenzyl chloride: A precursor in the synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine.
3,4,5-Trimethoxyphenylacetic acid: Another compound featuring the 3,4,5-trimethoxyphenyl group.
Uniqueness
This compound is unique due to its combination of the piperidine ring and the 3,4,5-trimethoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
81151-40-8 |
|---|---|
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
4-[(3,4,5-trimethoxyphenyl)methoxy]piperidine |
InChI |
InChI=1S/C15H23NO4/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-20-12-4-6-16-7-5-12/h8-9,12,16H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
UWOVDQAMRNZVIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)COC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


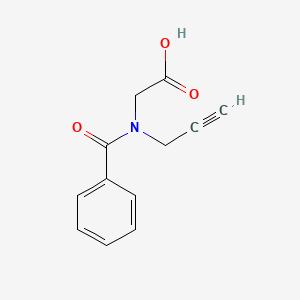
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

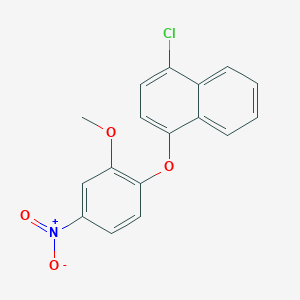

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
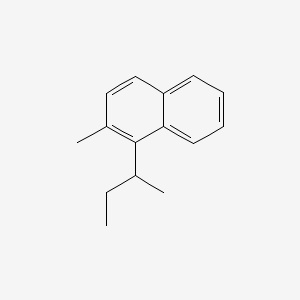

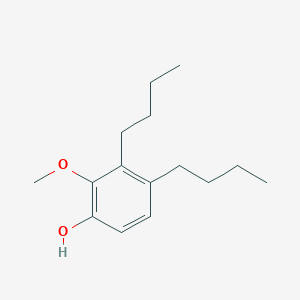
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
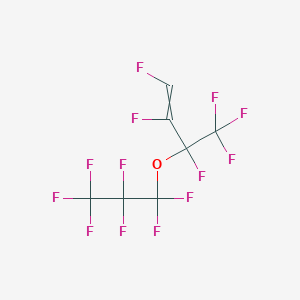
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
